molecular formula C16H14N2O2 B14209752 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 846022-60-4

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14209752
CAS No.: 846022-60-4
M. Wt: 266.29 g/mol
InChI Key: NISRIUCIHLJINF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound features a methoxyphenyl group and a phenyl group attached to a pyrazolone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 4-methoxybenzaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazolones with different functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of a methoxyphenyl group and a phenyl group attached to the pyrazolone core. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for drug development and research.

Properties

CAS No.

846022-60-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)17-18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19)

InChI Key

NISRIUCIHLJINF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3

Origin of Product

United States

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